2,3,4,9-Tetrahydro-1H-carbazol-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h5-7,13-14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCBLNWXGZIKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432808 | |
| Record name | 2-HYDROXY-5,6,7,8-TETRAHYDROCARBAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13314-79-9 | |
| Record name | 2-HYDROXY-5,6,7,8-TETRAHYDROCARBAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In Depth Pharmacological Investigations and Biological Activities of 2,3,4,9 Tetrahydro 1h Carbazol 7 Ol Derivatives
Anticancer and Antiproliferative Activities
The carbazole (B46965) skeleton is a key feature in various anticancer agents, including the naturally occurring alkaloid ellipticine, which is known for its efficacy against a range of cancer cell lines. nih.gov Modern research focuses on synthesizing novel carbazole derivatives to enhance this activity and explore various mechanisms of action.
Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have demonstrated significant antiproliferative effects across multiple human cancer cell lines. Studies have shown that modifications to the carbazole core can lead to potent cytotoxicity. For instance, certain pyrano[3,2-c]carbazole derivatives have been evaluated for their activity against cell lines such as the human colorectal carcinoma HCT116. researchgate.net Similarly, other carbazole derivatives have shown inhibitory effects on lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. researchgate.net
The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of the cancer cells. For example, a series of new epa.govniscpr.res.intriazolo[4,3-c]quinazolines, which can be considered related structures, showed cytotoxicity against HCT-116 and HepG2 cell lines. researchgate.net Another study on tetrahydroquinolinone derivatives, which share some structural similarities, also reported significant decreases in the viability of HCT-116 colon cancer cells. mostwiedzy.pl The antiproliferative effects of a related compound, citral, have been documented against HCT116 and HT29 colorectal cancer cells in a dose- and time-dependent manner. nih.gov
Table 1: Antiproliferative Activity of Selected Carbazole and Related Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrano[3,2-c]carbazole Derivative | MDA-MB-231 (Breast) | Not specified, but effective at 1 µM | researchgate.net |
| Tetrahydroquinolinone Derivative (4a) | HCT-116 (Colon) | ~13 | mostwiedzy.pl |
| Tetrahydroquinolinone Derivative (4a) | A549 (Lung) | Potent cytotoxicity observed | mostwiedzy.pl |
| Citral | HCT116 (Colon) | Dose-dependent | nih.gov |
| Citral | HT29 (Colon) | Dose-dependent | nih.gov |
| (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine (28) | MCF-7 (Breast) | 0.67 ± 0.18 | nih.gov |
The anticancer effects of tetrahydrocarbazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and interference with the cell cycle. Numerous studies have shown that these compounds can trigger apoptotic pathways in cancer cells. nih.govukzn.ac.za For example, a novel synthesized carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP), was found to induce p53-mediated apoptosis in A549 lung cancer cells. ukzn.ac.za This process involved the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to increased caspase activity. ukzn.ac.za
Furthermore, these derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Research on pyranocarbazole derivatives revealed that they can cause cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. researchgate.net This arrest prevents the cells from entering mitosis, ultimately leading to cell death. Similarly, another study demonstrated that a specific tetrahydroquinolinone derivative induced cell cycle arrest at the G2/M phase in A549 lung cancer cells, which corresponded with an increase in the sub-G0 phase, a marker of apoptotic cells. mostwiedzy.pl The induction of apoptosis can be triggered through various mechanisms, including the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage. nih.govresearchgate.net
One of the primary mechanisms by which carbazole derivatives exert their cytotoxic effects is through DNA intercalation. nih.govmdpi.com This process involves the insertion of the planar carbazole ring system between the base pairs of the DNA double helix. nih.govmdpi.com This interaction can disrupt DNA replication and transcription, ultimately inhibiting protein synthesis and inducing cell death. nih.gov
The structural characteristics of the carbazole nucleus are well-suited for this type of interaction. It is believed that D-ring oxygenated benzo[b]carbazoles, which are structurally related to 2,3,4,9-tetrahydro-1H-carbazole, can form stable intercalation complexes with DNA. nih.govresearchgate.net This ability to bind DNA has been implicated as a key factor in the anticancer activity of many carbazole alkaloids, such as ellipticine. nih.govnih.gov The study of potential DNA intercalators, including carbazole derivatives, is a significant area of research for developing new anticancer drugs. nih.gov The binding capacity of these compounds to DNA is often evaluated using spectroscopic and thermal denaturation methods. researchgate.net
Neuropharmacological Activities
Beyond their anticancer properties, derivatives of 2,3,4,9-tetrahydro-1H-carbazole are extensively investigated for their potential in treating neurological disorders, particularly Alzheimer's disease.
A key therapeutic strategy for Alzheimer's disease is the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. epa.gov A series of 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated for their ability to inhibit these enzymes. epa.gov
In vitro studies using Ellman's method have shown that many of these derivatives effectively inhibit both AChE and BChE. niscpr.res.in Notably, some compounds have demonstrated selective inhibition of one enzyme over the other. For example, 6-Amino-2,3,4,9-tetrahydro-1H-carbazole and N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine were identified as selective AChE inhibitors. epa.gov In contrast, another study focused on designing 1,2,3,4-tetrahydro-9H-carbazole derivatives that were highly selective and potent BChE inhibitors, with one compound, 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride, showing an IC50 value of 0.11 μM for BChE while having negligible activity against AChE. nih.govresearchgate.net This selectivity is considered a desirable trait for potential Alzheimer's treatments.
Table 2: Cholinesterase Inhibitory Activity of Selected 2,3,4,9-Tetrahydro-1H-carbazole Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme | IC50 (µM) | Selectivity | Reference |
|---|---|---|---|---|
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole (Compound 3) | AChE | Not specified | Selective for AChE | epa.gov |
| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole (Compound 4) | AChE | Not specified | Selective for AChE | epa.gov |
| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine (Compound 17) | AChE | Not specified | Selective for AChE | epa.gov |
| 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride (Compound 15g) | BChE | 0.11 | Highly selective for BChE (>100 µM for AChE) | nih.govresearchgate.net |
Derivatives of the tetrahydrocarbazole scaffold also interact with various neurotransmitter receptors, suggesting broader neuropharmacological applications.
Serotonin (B10506) 5-HT1F Receptor: Certain 3-amino-1,2,3,4-tetrahydro-9H-carbazole-6-carboxamides have been identified as agonists for the serotonin 5-HT1F receptor. google.com The high affinity of the migraine drug sumatriptan (B127528) for this receptor subtype suggests its role in migraine pathophysiology. google.com The tetrahydrocarbazole derivatives are noted for their ability to inhibit peptide extravasation, a key process in neurogenic inflammation associated with migraines, making them promising candidates for treatment without the vasoconstrictive side effects of other drugs. google.com
Dopamine (B1211576) D2/D3 Receptors: The dopamine D3 receptor is a significant target for developing antipsychotic medications. nih.gov Introducing a 2,3,4,9-tetrahydro-1H-carbazole moiety into certain molecular structures has been explored to understand its effect on receptor affinity. In one study, replacing a fully aromatic carbazole with the tetrahydrocarbazole ring led to a decrease in potency for the D3 receptor, highlighting the importance of the aromatic system for strong binding in that particular series. nih.gov However, this demonstrates that the tetrahydrocarbazole scaffold is a viable, albeit modulating, component in the design of ligands for dopamine receptors. nih.govnih.gov
Neuroprotective Potentials against Glutamate (B1630785) Toxicity
Glutamate, a major excitatory neurotransmitter in the central nervous system, can induce excitotoxicity when present in excessive levels, a phenomenon implicated in various neurodegenerative disorders. nih.gov Research has explored the neuroprotective effects of certain phytochemicals against glutamate-induced neurotoxicity. nih.gov While direct studies on 2,3,4,9-tetrahydro-1H-carbazol-7-ol derivatives are not extensively detailed in the provided results, the broader class of carbazole and tetrahydrocarbazole derivatives has shown promise in neuroprotection. For instance, a new series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were synthesized and evaluated as selective butyrylcholinesterase (BChE) inhibitors, which is a therapeutic target for Alzheimer's disease. researchgate.net One derivative, in particular, demonstrated neuroprotective and β-secretase (BACE1) inhibition activities, suggesting a potential to mitigate neurodegenerative processes. researchgate.net The dysfunction of acetylcholine-containing neurons is a key factor in the cognitive decline seen in Alzheimer's disease, making cholinesterase inhibitors a focal point of research. epa.gov
Elevated glutamate levels can lead to an increase in intracellular calcium, reactive oxygen species (ROS) production, and ultimately, cell death. nih.gov The neuroprotective mechanisms of various compounds often involve the modulation of these pathways. For example, some phytochemicals have been shown to reduce glutamate-induced neurotoxicity by attenuating oxidative stress and inhibiting inflammatory pathways. nih.gov Given the established neuroprotective potential of the broader carbazole family, it is plausible that this compound derivatives could exert similar effects against glutamate-induced neurotoxicity, though specific research in this area is needed to confirm this hypothesis.
Antimicrobial Activities (Antibacterial and Antifungal)
Carbazole derivatives are recognized for their significant antimicrobial properties. nih.gov The tetrahydrocarbazole scaffold, in particular, has been a foundation for developing new antibacterial and antifungal agents. wjarr.com
Derivatives of tetrahydrocarbazole have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. Several studies have synthesized and tested these compounds against clinically relevant strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net For instance, certain chloro-substituted tetrahydrocarbazole derivatives have shown outstanding antimicrobial activity against these bacteria. nih.gov Another study reported that a guanidine-containing carbazole derivative exhibited excellent antibacterial activity against three S. aureus strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.78–1.56 μg/mL, comparable to the standard drug vancomycin. nih.gov
Furthermore, some N-substituted carbazole derivatives have shown moderate to good activity against P. aeruginosa and S. aureus. nih.gov One particular carbazole derivative displayed superior activity against P. aeruginosa compared to penicillin. nih.gov The antibacterial potential of carbazole-oxadiazole conjugates has also been proven, showing higher activity against Gram-positive Staphylococcus aureus strains than the reference drug norfloxacin. mdpi.com The following table summarizes the antibacterial activity of selected tetrahydrocarbazole derivatives.
| Compound Type | Bacterial Strain(s) | Activity/MIC | Reference |
| Guanidine-containing carbazole derivative | S. aureus (ATCC 29213, MRSA N315, MRSA NCTC10442) | MIC: 0.78–1.56 μg/mL | nih.gov |
| Chloro-substituted derivative | E. coli, S. aureus, P. aeruginosa, B. subtilis | Outstanding antimicrobial activity | nih.gov |
| Carbazole derivative 32b | P. aeruginosa | MIC: 9.37 μg/mL | nih.gov |
| Carbazole-oxadiazole conjugates | S. aureus strains | MIC: 0.6–4.6 nmol/mL | mdpi.com |
In addition to their antibacterial effects, tetrahydrocarbazole derivatives have been evaluated for their antifungal properties. Studies have screened these compounds against fungal species such as Candida albicans and Aspergillus niger. nih.govresearchgate.net Certain derivatives have demonstrated excellent antifungal activity, in some cases comparable to the standard drug carbendazim. nih.gov A library of carbazole hybrids was evaluated for their antimicrobial activity against four fungal strains, including C. albicans and A. niger, with one compound showing significant activity against C. neoformans. nih.gov
| Compound Type | Fungal Strain(s) | Activity/MIC | Reference |
| Chloro-substituted derivative 3d | C. albicans, A. niger and others | Excellent antifungal activity | nih.gov |
| Carbazole hybrid 44g | C. neoformans | MIC: 3.125 μg/mL | nih.gov |
The antimicrobial action of some carbazole derivatives may involve the disruption of the bacterial cell wall or membrane. While the precise mechanisms for all tetrahydrocarbazole derivatives are not fully elucidated, some studies provide insights. For example, certain carbazole derivatives have been found to damage the bacterial cell membrane, leading to the leakage of cytoplasmic components. mdpi.com Another mechanism of action for some antibiotics is the inhibition of cell wall synthesis by targeting enzymes like transpeptidases, which are crucial for cross-linking peptide chains in the bacterial cell wall. youtube.com While not directly stated for tetrahydrocarbazoles in the provided results, this is a common mechanism for antibacterial agents. Additionally, some compounds target the bacterial actin-like protein MreB, leading to changes in cell morphology and a bacteriostatic effect. nih.govresearchgate.net
The emergence of drug-resistant tuberculosis has spurred the search for new anti-mycobacterial agents. Carbazoles and their derivatives have been synthesized and tested for their activity against Mycobacterium tuberculosis. nih.govnih.gov In one study, several new carbazole derivatives were screened for their in vitro anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv. One of the compounds, a dimethyl 1-(4-fluorophenyl)-4-(9-methyl-9H-carbazole-3-yl)-1H-pyrrole-2,3-dicarboxylate, was identified as the most active, with a MIC of 3.13 µg/ml and low cytotoxicity. ijrpc.com Another study on olivacine, a tetracyclic pyrido[4,3-b]carbazole, and its oxygenated derivatives found that 9-methoxyolivacine showed significant inhibitory activity against Mycobacterium tuberculosis, with a MIC90 value of 1.5 μM. nih.gov
| Compound | Mycobacterium Strain | Activity/MIC | Reference |
| Dimethyl 1-(4-fluorophenyl)-4-(9-methyl-9H-carbazole-3- yl)-1H-pyrrole-2,3-dicarboxylate | Mycobacterium tuberculosis H37Rv | MIC: 3.13 µg/ml | ijrpc.com |
| 9-methoxyolivacine | Mycobacterium tuberculosis H37Rv | MIC90: 1.5 μM | nih.gov |
Antiviral Activities
The 2,3,4,9-tetrahydro-1H-carbazole scaffold has been identified as a promising framework for the development of antiviral agents. nih.gov Researchers have designed and synthesized novel classes of inhibitors containing this scaffold against various viruses.
One area of focus has been the hepatitis C virus (HCV). A class of HCV NS5B RNA-dependent RNA polymerase inhibitors incorporating the 2,3,4,9-tetrahydro-1H-carbazole scaffold was designed and synthesized. nih.gov Optimization of these compounds showed that a 5,8-disubstitution pattern on the aromatic region and an n-propyl group at the C-1 position were favorable for activity. nih.gov
Furthermore, tetrahydrocarbazole derivatives have been investigated for their activity against other viruses. For instance, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, known as GSK983, demonstrated broad-spectrum antiviral activity, inhibiting the replication of adenovirus, polyomavirus, human papillomaviruses (HPV), and Epstein-Barr virus (EBV) with EC50 values in the nanomolar range. nih.gov The synthesis of antiviral tetrahydrocarbazole derivatives has been achieved through photochemical and acid-catalyzed C-H functionalization. nih.govnih.gov Some of these synthesized indole (B1671886) derivatives have shown high antiviral activity, including against human papillomavirus and hepatitis C virus. nih.gov
Inhibition of Viral Enzymes (e.g., HCV NS5B RNA-dependent RNA polymerase)
A novel class of 2,3,4,9-tetrahydro-1H-carbazole derivatives has been designed and synthesized as non-nucleoside inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). nih.govnih.gov This enzyme is crucial for the replication of the HCV genome, making it a prime target for antiviral drug development. nih.govwikipedia.org
Optimization studies of these carbazole derivatives revealed that a 5,8-disubstitution pattern on the aromatic ring and an n-propyl group at the C-1 position were favorable for inhibitory activity. nih.govnih.gov In a comparative study, the 1,2,3,4-tetrahydro-cyclopenta[b]indole scaffold was found to be slightly more potent than the corresponding 2,3,4,9-tetrahydro-1H-carbazole scaffold. One particular analog from the former class demonstrated an IC50 of 550 nM against the HCV NS5B enzyme. nih.gov The research supports the potential of these carbazole-based compounds as a foundation for developing new anti-HCV drugs. nih.gov
Table 1: HCV NS5B Polymerase Inhibition by Tetrahydrocarbazole Derivatives
| Scaffold | Key Substitutions | Potency (IC50) | Reference |
|---|---|---|---|
| 2,3,4,9-Tetrahydro-1H-carbazole | 5,8-disubstitution, C-1 n-propyl | - | nih.gov |
| 1,2,3,4-Tetrahydro-cyclopenta[b]indole | 5,8-disubstitution, C-1 n-propyl | 550 nM (for analogue 36) | nih.gov |
Activity against Influenza A Virus Replication
While research on oseltamivir (B103847) derivatives has shown promise in inhibiting influenza virus replication, including resistant strains, the direct evaluation of this compound derivatives specifically against influenza A virus replication is an area requiring further investigation. polyu.edu.hk The development of novel antiviral agents remains a critical area of research due to the emergence of drug-resistant viral strains. polyu.edu.hk Although some carbazole derivatives have demonstrated broad-spectrum antiviral activity against various viruses, specific data on their efficacy against influenza A is not extensively detailed in the currently available literature. nih.gov
Antiprion Activity
Evaluation in Transmissible Spongiform Encephalopathy (TSE)-Infected Cell Models
Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been identified as promising agents against prion diseases, also known as transmissible spongiform encephalopathies (TSEs). nih.govresearchgate.netelsevierpure.com These fatal neurodegenerative disorders are caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). researchgate.netnih.gov
A notable lead compound, 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14), was discovered through in silico screening and cellular assays. nih.gov Subsequent synthesis and evaluation of various GJP14 derivatives in TSE-infected cells revealed key structural requirements for anti-prion activity. These include the tricyclic aromatic ring, a hydroxyl group at the 2-position, and an amino group at the 3-position of the N-propyl group. nih.gov Derivatives with an N-ortho-halobenzyl group showed enhanced activity, with one compound being eight times more effective than the original lead, GJP14. nih.gov Another potent derivative, 1-(2,6-difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol (termed 5Y), exhibited an IC50 of 4.7 μM. researchgate.net
Table 2: Anti-prion Activity of 2,3,4,9-Tetrahydro-1H-carbazole Derivatives in TSE-Infected Cells
| Compound | Modification | Relative Potency/IC50 | Reference |
|---|---|---|---|
| GJP14 | Lead compound | - | nih.gov |
| Derivative with N-ortho-halobenzyl group | N-ortho-halobenzyl substitution | 8 times more effective than GJP14 | nih.gov |
| 5Y | 1-(2,6-difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol | IC50 of 4.7 μM | researchgate.net |
Chaperone-like Activity and Inhibition of Prion Protein Aggregation
The mechanism of action of these anti-prion compounds is believed to involve the inhibition of the conversion of PrPC to PrPSc and the subsequent aggregation of the pathogenic protein. researchgate.netpharmakure.com Some compounds have been reported to bind to PrPC, thereby inhibiting its pathogenic conversion. researchgate.net The chaperone-like activity of these molecules may play a role in preventing the misfolding and aggregation of the prion protein, a key pathological event in TSEs. biorxiv.org Further research is needed to fully elucidate the specific molecular interactions and the extent of chaperone-like activity of this compound derivatives in preventing prion protein aggregation.
Anti-inflammatory Properties
In vivo Models of Inflammation (e.g., Carrageenan-Induced Edema)
The anti-inflammatory potential of carbazole derivatives has been investigated in various in vivo models, including the carrageenan-induced paw edema model in rats. nih.govums.ac.idresearchgate.net This model is a widely used and reliable method for screening acute anti-inflammatory activity. mdpi.com The inflammatory response in this model is characterized by a biphasic release of mediators. The initial phase involves the release of histamine, serotonin, and bradykinin, while the later phase is associated with neutrophil infiltration and the production of pro-inflammatory mediators like prostaglandins. mdpi.com
Studies on various chemical compounds have demonstrated a significant reduction in paw edema in this model. nih.govmdpi.com While specific data on this compound itself in the carrageenan-induced edema model is not extensively detailed, the broader class of carbazole derivatives has shown anti-inflammatory effects. echemcom.com For instance, certain prenylated carbazole alkaloids have demonstrated remarkable anti-inflammatory effects in vitro. echemcom.com The investigation of this compound derivatives in established in vivo inflammation models like carrageenan-induced edema would be a valuable next step to confirm and quantify their anti-inflammatory potential.
Antidiabetic and Hypoglycemic Effects
The therapeutic potential of carbazole-based compounds in the management of diabetes has garnered significant scientific interest. mdpi.com Research has explored various derivatives of the carbazole scaffold for their ability to modulate glucose metabolism, with some studies focusing on the tetrahydrocarbazole core structure. mdpi.comnih.gov These investigations aim to develop novel and effective agents for treating type 2 diabetes and related metabolic disorders. While direct and specific studies on the antidiabetic and hypoglycemic effects of this compound and its derivatives are limited in publicly available literature, research on analogous structures provides valuable insights into the potential of this chemical class.
Alpha-Glucosidase Inhibition Studies
Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical aspect of managing type 2 diabetes. While no specific data on the alpha-glucosidase inhibitory activity of this compound derivatives were found, studies on other carbazole derivatives have shown promising results, suggesting that the carbazole scaffold can be a viable pharmacophore for alpha-glucosidase inhibitors.
For instance, a series of 1,2,4-triazine (B1199460) derivatives bearing a carbazole moiety were synthesized and evaluated for their α-glucosidase inhibitory activity. Several of these compounds displayed potent inhibition, with IC50 values significantly lower than that of acarbose, a standard antidiabetic drug. This indicates that the carbazole structure can serve as a foundation for developing potent alpha-glucosidase inhibitors.
Table 1: Alpha-Glucosidase Inhibitory Activity of Selected Carbazole Derivatives
| Compound | Structure | IC50 (µM) |
| Acarbose (Standard) | Not Applicable | 750.0 ± 5.0 |
| Compound 7k¹ | 1,2,4-triazine derivative with carbazole moiety | 4.27 ± 0.07 |
| Compound 7a¹ | 1,2,4-triazine derivative with carbazole moiety | 169.1 ± 0.9 |
| Compound 7h² | 6-chloro-2-methoxyacridine (B15215803) derivative with aryl triazole | 98.0 ± 0.3 |
| Compound 6j³ | Benzimidazole-thioquinoline derivative | 28.0 ± 0.6 |
¹Data from a study on 1,2,4-triazine derivatives bearing a carbazole moiety. ²Data from a study on 6-chloro-2-methoxyacridine derivatives. ³Data from a study on benzimidazole-thioquinoline derivatives. Note: The table presents data for related carbazole and heterocyclic structures to illustrate the potential for alpha-glucosidase inhibition within this broad class of compounds, as direct data for this compound derivatives was not available.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulatory Activities
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. They are well-established targets for antidiabetic drugs. The three main isotypes are PPARα, PPARγ, and PPARδ. PPARγ, in particular, is the target of the thiazolidinedione class of antidiabetic drugs, which improve insulin (B600854) sensitivity.
Specific research on the PPAR modulatory activities of this compound derivatives is not extensively documented. However, studies on other hydroxylated carbazole derivatives have demonstrated their potential as PPAR agonists. A series of hydroxycarbazole derivatives were synthesized and found to act as dual agonists for both PPARα and PPARγ. nih.gov This dual agonism is considered a desirable trait for treating metabolic syndrome, as it can address both hyperglycemia and dyslipidemia.
In one study, certain hydroxycarbazole derivatives were identified as potential PPARα/γ dual agonists, and some of these compounds showed activity in animal models. nih.gov While detailed EC50 values were not provided in the abstract, the research highlights the potential of the hydroxycarbazole scaffold in designing new PPAR modulators.
Table 2: PPARα/γ Dual Agonist Activity of Selected Hydroxycarbazole Derivatives
| Compound | Activity |
| Compound 10a⁴ | Identified as a potential PPARα/γ dual agonist; active in animal studies. |
| Compound 16⁴ | Identified as a potential PPARα/γ dual agonist; active in animal studies. |
⁴Data from a study on a series of hydroxycarbazole derivatives. Specific EC50 values were not available in the referenced abstract. Note: This table indicates the potential of related hydroxycarbazole structures as PPAR modulators. Direct PPAR modulatory data for this compound derivatives was not found in the reviewed literature.
Furthermore, research into tetrahydrocarbazole derivatives has revealed hypoglycemic effects that may be mediated through pathways other than direct PPAR agonism, such as the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govnih.gov For example, a study by Zhang et al. in 2018 identified a series of tetrahydrocarbazole derivatives with potent glucose-lowering activity. nih.gov One of the most promising compounds from this study demonstrated comparable hypoglycemic effects to pioglitazone, a known PPARγ agonist, but with a reduced effect on body weight gain. nih.gov Another study highlighted an aza-tetrahydrocarbazole derivative that significantly increased glucose consumption in HepG2 cells, suggesting a mechanism involving AMPK activation. nih.gov
These findings collectively suggest that the tetrahydrocarbazole scaffold, particularly with hydroxyl substitutions, is a promising area for the discovery of new antidiabetic agents acting through various mechanisms, including potentially PPAR modulation and AMPK activation. Further research is warranted to specifically investigate the derivatives of this compound to fully elucidate their pharmacological profile.
Structure Activity Relationship Sar and Mechanistic Studies of 2,3,4,9 Tetrahydro 1h Carbazol 7 Ol and Its Analogs
Impact of Substituents on Biological Potency and Selectivity
The biological activity of tetrahydrocarbazole derivatives can be significantly modulated by the introduction of various substituents at different positions of the carbazole (B46965) ring system. These modifications can influence the compound's affinity for its biological target, as well as its pharmacokinetic properties.
Effects of A-Ring Substitution on Target Engagement
The A-ring of the tetrahydrocarbazole scaffold presents a viable position for functionalization to optimize biological activity. Studies on 2,3,4,9-tetrahydro-1H-carbazol-1-amines as inhibitors of the CpxA phosphatase have shown that the A-ring is amenable to substitution, providing a promising avenue for enhancing potency. iu.edu The introduction of substituents on this ring can influence the molecule's interaction with the target protein, potentially leading to improved binding and inhibitory activity.
Significance of Hydroxy and Alkoxy Groups on Pharmacological Activity
The presence and position of hydroxyl and alkoxy groups on the tetrahydrocarbazole framework play a critical role in determining pharmacological activity. Preliminary studies have indicated that oxygenated substituents on carbazole derivatives can increase their biological activity. nih.govresearchgate.net The hydroxyl group, in particular, is a versatile functional group capable of forming strong hydrogen bonds, which can significantly contribute to the affinity of a ligand for its target. researchgate.net The position of the hydroxyl group can affect the molecule's hydrogen-bonding capacity and lipophilicity, thereby influencing receptor affinity and metabolic processing. researchgate.net For instance, in flavonoids, the position and number of hydroxyl groups on the B and C rings are pivotal for their α-glucosidase inhibitory activity. nih.gov
In the context of anti-prion activity of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives, a hydroxyl group at the 2-position of the N-propyl group was found to be a basic requirement for activity. nih.gov This highlights the specific spatial arrangement of hydroxyl groups necessary for effective target engagement.
Role of Halogen, Nitro, and Cyano Substitutions
The introduction of halogens, nitro, and cyano groups can significantly impact the electronic properties and, consequently, the biological activity of tetrahydrocarbazole analogs. Bromo derivatives of carbazole have been synthesized and have demonstrated antimicrobial activity. wjarr.com For example, dibromo 1,2,3,4-tetrahydrocarbazole (B147488) has shown antimicrobial properties. wjarr.com
Influence of Nitrogen-Substituted Groups
Nitrogen-containing substituents are frequently incorporated into the tetrahydrocarbazole scaffold to modulate its pharmacological properties. The introduction of an amino group or other nitrogen-containing moieties can influence a compound's basicity, polarity, and ability to form hydrogen bonds.
In the investigation of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors, the primary amine was found to be crucial not only for target engagement but also for permeation and accumulation within Escherichia coli. iu.edu Similarly, in the context of anti-prion activity, an amino group at the 3-position of the N-propyl substituent on the tetrahydrocarbazole ring was essential for biological activity. nih.gov
Furthermore, a series of N-substituted carbazoles have been synthesized and evaluated for various biological activities, including antimicrobial and antiepileptic effects. nih.gov For instance, the introduction of a 1,2,4-triazole (B32235) moiety to the carbazole core resulted in increased antifungal activity. nih.gov The lipophilic character of these N-substituted compounds may facilitate their passage through the biological membranes of microorganisms. nih.gov
Conformational Analysis and Stereochemical Requirements
The three-dimensional shape and stereochemistry of tetrahydrocarbazole derivatives are critical determinants of their biological activity. The relatively rigid tricyclic core of the tetrahydrocarbazole system provides a defined scaffold, but the conformation of the cyclohexane (B81311) ring and the stereochemistry at any chiral centers can profoundly influence how the molecule interacts with its biological target.
Importance of (R) Stereochemistry at Key Chiral Centers
Stereochemistry plays a pivotal role in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.govijpsjournal.com For chiral tetrahydrocarbazole derivatives, the specific stereoisomer can be crucial for potent and selective biological activity.
In the study of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors, it was determined that the (R) stereochemistry at the primary amine is required for activity. iu.edu This finding underscores the stereospecific nature of the interaction between these inhibitors and their target enzyme. The precise spatial arrangement of the amino group, dictated by the (R) configuration, is likely essential for optimal binding within the active site of CpxA. This highlights the general principle that for chiral compounds, one enantiomer is often significantly more active than the other. nih.gov
Table 1: Impact of Substituents on the Biological Activity of Tetrahydrocarbazole Analogs
| Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |
|---|---|---|---|
| A-Ring | Various | Amenable to functionalization for improved potency | iu.edu |
| General | Oxygenated (Hydroxy/Alkoxy) | Generally increases biological activity | nih.govresearchgate.net |
| N-propyl at position 9 | Hydroxy at position 2 | Essential for anti-prion activity | nih.gov |
| General | Bromo | Can confer antimicrobial activity | wjarr.com |
| Position 6 | Butyl nitro | Selective acetylcholinesterase inhibition | niscair.res.in |
| Position 1 | Primary amine | Crucial for target engagement and cell permeation | iu.edu |
| N-propyl at position 9 | Amino at position 3 | Essential for anti-prion activity | nih.gov |
| N-position | 1,2,4-triazole | Increased antifungal activity | nih.gov |
Contribution of C-Ring Conformation to Potency
The three-dimensional shape of the C-ring (the cyclohexene (B86901) moiety) in tetrahydrocarbazole derivatives is a significant determinant of their biological potency. The flexibility of this ring allows it to adopt various conformations, such as the "half-chair" and "envelope" forms. nih.govnih.gov In the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, the cyclohexene ring is disordered, with both components adopting a half-chair conformation. nih.gov In contrast, the C-ring of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one assumes an envelope conformation. nih.gov
Indole (B1671886) Core Integrity and its Essentiality for Activity
The indole core, which forms the central part of the tetrahydrocarbazole structure, is indispensable for the biological activity of these compounds. wjarr.com This tricyclic system is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in many pharmacologically active natural products and synthetic molecules. wjarr.com
Research on various analogs has consistently demonstrated that the intact tricyclic ring system is a fundamental requirement for activity. For example, in the development of anti-prion compounds, the tricyclic aromatic ring of tetrahydrocarbazole derivatives was identified as a basic necessity for their therapeutic effect. nih.gov The indole nucleus and the fused rings create a specific electronic and steric profile that is essential for interacting with biological targets. Any significant alteration or opening of this core structure typically leads to a substantial loss of activity, highlighting its critical role.
Structure-Permeability and Efflux Relationships
The ability of tetrahydrocarbazole derivatives to cross biological membranes and evade efflux pumps—cellular transporters that expel foreign substances—is crucial for their efficacy, particularly as antimicrobial agents. researchgate.netnih.gov Many carbazole-based compounds have been designed to target bacterial cell membranes directly. researchgate.netresearchgate.net
Efflux pumps are a major mechanism of drug resistance in bacteria, and compounds that can either bypass or inhibit these pumps are of significant interest. nih.govijmedrev.com Some tetrahydrocarbazole analogs have been investigated as efflux pump inhibitors (EPIs), which can restore the effectiveness of existing antibiotics when used in combination. nih.govnih.gov These EPIs often act as competitive inhibitors, meaning they are recognized and transported by the efflux pumps, thereby allowing the primary antibiotic to accumulate inside the bacterial cell. ijmedrev.com
Role of Specific Functional Groups in Membrane Permeation and Accumulation in Bacterial Cells
The type and position of functional groups attached to the tetrahydrocarbazole scaffold play a pivotal role in the molecule's ability to permeate bacterial cell membranes and accumulate within the cell. These chemical modifications influence properties such as lipophilicity, polarity, and charge, which are key determinants of membrane transport.
Studies have shown that the introduction of specific substituents can enhance antimicrobial activity by improving membrane interaction. nih.gov For example, carbazole derivatives containing isopropanolamine or 1,2,3-triazole fragments have been shown to exert negative effects on the bacterial cell membrane. researchgate.net The presence of certain groups can lead to the disruption of membrane integrity, an increase in permeability, and ultimately, cell death. researchgate.net
The following table summarizes the observed effects of different functional groups on the antimicrobial activity of carbazole derivatives, which is closely linked to their membrane permeation and accumulation.
| Functional Group | Position on Carbazole Ring | Observed Effect on Antimicrobial Activity | Reference |
| Chloro | Various | High activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis. | nih.gov |
| Methoxy | Various | Moderate to good antibacterial activities. | nih.gov |
| Acetyloxy | Various | Pronounced antibacterial activity. | nih.gov |
| N-oxide | Various | High activity, potentially in synergy with a chloro group. | nih.gov |
| Substituted Piperazine (B1678402) | Various | Enhanced antitumor activity, suggesting influence on cell interaction. | tandfonline.com |
Ligand-Target Interactions: Elucidating Molecular Binding Modes
Understanding how 2,3,4,9-Tetrahydro-1H-carbazol-7-ol and its analogs bind to their molecular targets is essential for explaining their mechanism of action and for designing more potent and selective molecules. Molecular docking and other structural studies have revealed detailed binding modes for this class of compounds with various biological targets, including enzymes and receptors. researchgate.netspringernature.com
The binding is typically characterized by a combination of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net The indole nitrogen of the carbazole core can act as a hydrogen bond donor, while the aromatic rings provide surfaces for hydrophobic and π-stacking interactions. nih.gov
For instance, in the inhibition of enzymes like α-glucosidase, tetrahydrocarbazole derivatives have been shown to fit into the active site, forming key interactions with specific amino acid residues. researchgate.netacs.org Similarly, as ligands for serotonin (B10506) receptors, the conformationally constrained tetrahydrocarbazole structure allows for precise interactions within the receptor's binding pocket. nih.gov These interactions stabilize the ligand-target complex, leading to the modulation of the target's biological function. researchgate.net
The table below details specific interactions observed for tetrahydrocarbazole analogs with their biological targets.
| Compound Type | Target | Key Interactions | Binding Mode | Reference |
| Tetrahydrocarbazole-dithiocarbamate hybrid | Antitumor Target (MCF7/HCT116 cells) | Not specified, but activity depends on piperazine substitution. | Cytotoxic activity | tandfonline.com |
| Aza-tetrahydrocarbazole | AMP-Activated Protein Kinase (AMPK) | Not specified, but leads to activation of the AMPK pathway. | Hypoglycemic agent | nih.gov |
| Mono-triazolyl carbazole | c-MYC G-quadruplex DNA | Strong binding interactions, leading to downregulation of gene expression. | Conformational selection | nih.gov |
| Tetrahydrocarbazole derivative | α-glucosidase | Hydrogen bonds and hydrophobic interactions with active site residues. | Competitive inhibition | researchgate.net |
| N-substituted carbazoles | Bacterial/Fungal Targets | Not specified, but leads to disruption of cellular processes. | Antimicrobial activity | nih.gov |
Preclinical in Vitro and in Vivo Models for 2,3,4,9 Tetrahydro 1h Carbazol 7 Ol Research
Cell-Based Assays for Receptor Binding and Enzyme Inhibition
Cell-based assays are fundamental tools in drug discovery, providing insights into the molecular interactions of a compound with specific biological targets such as enzymes and receptors. For the 2,3,4,9-tetrahydro-1H-carbazole framework, these assays have been crucial in elucidating potential therapeutic applications.
Ellman's Method for Cholinesterase Inhibition
Ellman's method is a widely used, rapid, and reliable colorimetric assay to measure cholinesterase activity. wjarr.com The assay is based on the hydrolysis of acetylthiocholine (B1193921) by acetylcholinesterase (AChE) or butyrylthiocholine (B1199683) by butyrylcholinesterase (BChE), which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the Ellman's reagent, to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically. researchgate.netnih.gov The inhibition of this reaction by a test compound indicates its potential as a cholinesterase inhibitor, a key target in the management of Alzheimer's disease. nih.govnih.gov
While specific cholinesterase inhibition data for 2,3,4,9-Tetrahydro-1H-carbazol-7-ol is not available in the reviewed literature, studies on its structural analogs, specifically 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole, have been conducted using Ellman's method. nih.govnih.gov These studies provide valuable structure-activity relationship (SAR) insights for the tetrahydrocarbazole scaffold. For instance, a series of 22 derivatives were synthesized and evaluated for their in vitro inhibitory activity against both AChE and BChE. nih.gov The results highlighted that certain amino and nitro derivatives were selective inhibitors of AChE. nih.gov
| Compound | Substitution | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
|---|---|---|---|---|
| 3 | 6-Amino | 2.15 ± 0.212 | 4.25 ± 0.152 | 1.97 |
| 4 | 9-Methyl-6-nitro | 2.20 ± 0.154 | 5.84 ± 0.354 | 2.65 |
| 17 | N-Butyl-6-amino | 4.12 ± 0.252 | 8.14 ± 0.421 | 1.97 |
| Donepezil (Standard) | - | 0.042 ± 0.002 | 3.54 ± 0.142 | 84.28 |
[35S]GTPγS Binding Assays for G Protein-Coupled Receptors
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are major drug targets. nih.gov The [35S]GTPγS binding assay is a functional method used to measure the activation of GPCRs upon agonist binding. nih.gov This assay quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of a G protein, which is an early event in the GPCR signaling cascade. nih.gov
Currently, there is no specific information in the reviewed scientific literature on the evaluation of this compound using [35S]GTPγS binding assays. This indicates a research gap in understanding the potential interaction of this compound with the vast array of GPCRs.
Cytotoxicity Assays (e.g., MTT, SRB)
Cytotoxicity assays are essential for determining the potential of a compound to be toxic to cells, a critical step in the early stages of drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are two common colorimetric methods used for this purpose. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, while the SRB assay measures cellular protein content. ijrpc.com
Specific cytotoxicity data for this compound using MTT or SRB assays against various cell lines have not been reported in the available literature. However, research on related carbazole (B46965) derivatives suggests that the scaffold can exhibit significant cytotoxic effects. For example, a study on 1-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-3-aryl-1H-pyrazole-5-carboxylic acid derivatives demonstrated their ability to suppress the growth of SK-N-SH human neuroblastoma cells, with one compound being particularly effective. ijrpc.com Another study noted that the presence of oxygenated substituents on the carbazole ring may increase its biological activity, including potential anticancer effects due to intercalation with DNA. nih.gov Furthermore, studies on 5-hydroxyindole (B134679) derivatives, a related heterocyclic system, have shown significant cytotoxic effects against breast cancer cell lines (MCF-7) with minimal toxicity to normal cells. nih.gov
Functional Assays in Pathogen Models
Investigating the effects of compounds on pathogens is crucial for the discovery of new anti-infective agents. Functional assays in pathogen models can determine a compound's ability to inhibit the growth or replication of bacteria, fungi, and viruses.
Microbial Sensitivity Testing
Microbial sensitivity testing encompasses a range of in vitro methods to determine the susceptibility of microorganisms to antimicrobial agents. These tests are vital for identifying new antibacterial and antifungal compounds. The tetrahydrocarbazole scaffold has been identified as a promising framework for the development of such agents. wjarr.com
While there is no specific data on the microbial sensitivity of this compound, several studies have highlighted the antimicrobial potential of its derivatives. researchgate.netjournalijcar.org Research has shown that certain N-substituted tetrahydrocarbazoles exhibit potential as antimicrobial agents, with some derivatives showing good docking scores against GlcN-6-P synthase, a target for antimicrobials. journalijcar.org A review of carbazole derivatives indicates that they have been tested against various human pathogenic bacteria and fungi, with some compounds showing properties comparable or superior to reference drugs. ijrpc.com Another study identified tetrahydrocarbazoles as a novel class of potent P-type ATPase inhibitors, which exhibit broad-spectrum antifungal activity against pathogenic fungi like Candida species. nih.gov
Antiviral Replication Assays
Antiviral replication assays are designed to assess the ability of a compound to inhibit the life cycle of a virus within host cells. The tetrahydrocarbazole scaffold has been investigated as a potential backbone for the development of novel antiviral agents. nih.govnih.gov
There are no specific reports on the antiviral activity of this compound in the reviewed literature. However, research on its analogs has shown promising results. For instance, a class of 2,3,4,9-tetrahydro-1H-carbazole derivatives has been studied as non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. nih.gov These studies revealed that substitutions at the C-1, C-5, and C-8 positions are important for antiviral potency. nih.gov Another derivative, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, demonstrated broad-spectrum antiviral activity, inhibiting the replication of several viruses including adenovirus, polyomavirus, and human papillomaviruses (HPV). nih.gov Additionally, some carbazole alkaloids have been investigated for their activity against HIV-1, although they did not inhibit the reverse transcriptase enzyme, suggesting they may target other stages of the viral replication cycle. nih.gov
Advanced Cellular Models for Disease Pathways
Advanced cellular models are crucial for elucidating the mechanisms of action of novel compounds and their potential therapeutic applications. However, based on available scientific literature, "this compound" has not been investigated using the specific cell-based assays detailed below.
The potential neuroprotective effects of "this compound" have not been reported in studies utilizing neuronal cell models. While various carbazole derivatives have been assessed for their neuroprotective properties in cell lines such as Neuro2a, a mouse neuroblastoma line, no such data exists for this specific compound. nih.govmdpi.com Research on related carbazole compounds often involves inducing cellular stress, for example with hydrogen peroxide, to model neuronal injury and assess the compound's ability to mitigate cell death or promote neurite outgrowth. mdpi.com However, no such experimental findings have been published for "this compound."
There is no available research on the use of "this compound" in hepatoma cell lines such as HepG2 or Huh7 for the investigation of metabolic disorders. These cell lines are standard models for studying liver function and diseases, including hepatocellular carcinoma. nih.gov Studies with other compounds in these cell lines often assess effects on cell viability, proliferation, and specific metabolic pathways. mdpi.com The scientific literature, however, lacks any such investigations for "this compound."
No studies have been published that evaluate the activity of "this compound" in relation to two-component signal transduction systems. The CpxRA system, for instance, is a key signaling pathway in bacteria like E. coli that responds to envelope stress and is involved in processes such as biofilm formation and antibiotic resistance. nih.gov Assays to screen for modulators of this pathway are important for discovering new antibacterial agents. Currently, there is no indication in the scientific literature that "this compound" has been tested for such activity.
In Vivo Preclinical Models (General Methodological Considerations)
There is a lack of published in vivo preclinical studies for "this compound." Consequently, it is not possible to detail general methodological considerations based on existing research for this specific compound. Preclinical in vivo studies are essential for evaluating the efficacy and pharmacokinetic profile of a compound in a whole-organism context. Research on other carbazole derivatives has employed various animal models to investigate their therapeutic potential in conditions like Alzheimer's disease and Parkinson's disease. epa.govnih.govresearchgate.net These studies provide a framework for how "this compound" could be evaluated in vivo, should future research be undertaken.
Computational and Theoretical Investigations of 2,3,4,9 Tetrahydro 1h Carbazol 7 Ol
In Silico Screening Methodologies for Novel Compound Discovery
There is no available information on the use of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol in in silico screening campaigns for the discovery of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
A search for QSAR models developed for or including this compound yielded no results.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics
No studies detailing molecular dynamics simulations performed on this compound to analyze its conformational properties or its dynamic interactions with protein targets could be located.
Theoretical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
There is no published research available that details the use of Density Functional Theory (DFT) or other theoretical calculation methods to predict the electronic structure and reactivity of this compound.
Due to the lack of specific research data for this compound in these computational areas, data tables and detailed research findings could not be generated.
Development and Evaluation of 2,3,4,9 Tetrahydro 1h Carbazol 7 Ol Derivatives and Hybrid Molecules
Design and Synthesis of Substituted Tetrahydrocarbazoles with Enhanced Activity Profiles
The foundational 2,3,4,9-tetrahydro-1H-carbazole structure is often synthesized through the classic Fischer indole (B1671886) synthesis or the Borsche-Drechsel cyclization reaction, which involves the condensation of a substituted phenylhydrazine (B124118) with cyclohexanone (B45756), typically in the presence of an acid catalyst like glacial acetic acid. wjarr.comniscair.res.inwikipedia.org For instance, 2,3,4,9-tetrahydro-1H-carbazol-7-ol can be prepared from the reaction of 3-aminophenol (B1664112) and cyclohexene (B86901) oxide to yield an intermediate, which is then oxidized, cyclized, and dehydrated. google.com
Further modifications to this core structure are undertaken to enhance biological activity. Common synthetic strategies include nitration, reduction, and halogenation. wjarr.comniscair.res.in For example, nitration of the tetrahydrocarbazole ring using sodium nitrate (B79036) and sulfuric acid, followed by reduction, can introduce an amino group, a key functional group for further derivatization. niscair.res.in A series of 6- and 9-substituted tetrahydrocarbazole derivatives were prepared and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. niscair.res.inepa.gov The presence of oxygenated substituents on the carbazole (B46965) ring has been noted to increase biological activity. nih.gov
One study focused on the synthesis of 2-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives through a three-step process involving acid-catalyzed cyclization, regioselective oxidation, and subsequent electrophilic chlorination. This highlights how specific substitutions can be strategically introduced to target particular biological pathways.
The table below summarizes the activity of selected substituted tetrahydrocarbazole derivatives against cholinesterase enzymes, demonstrating the impact of different functional groups on their inhibitory potential.
| Compound | Substituent(s) | Target Enzyme | Activity (IC₅₀ in µM) |
| Compound 3 | 6-Amino | AChE | Selective Inhibitor |
| Compound 4 | 9-Methyl-6-nitro | AChE | Selective Inhibitor |
| Compound 17 | 6-N-Butylamino | AChE | Selective Inhibitor |
| Compound 4a | Tetrahydrocarbazole-benzyl pyridine (B92270) hybrid | BuChE | 0.088±0.0009 |
Data sourced from multiple studies evaluating cholinesterase inhibition. wjarr.comniscair.res.in
Hybridization Strategies with Other Pharmacophores (e.g., Amino-adamantane, Thiazole (B1198619) Motifs)
Molecular hybridization, which involves combining the tetrahydrocarbazole scaffold with other known pharmacophores, is a key strategy to develop novel molecules with potentially synergistic or enhanced activities. This approach aims to target multiple biological pathways or improve the pharmacokinetic properties of the parent molecule.
Thiazole Hybrids: The thiazole ring is a well-known pharmacophore present in many biologically active compounds. Researchers have synthesized hybrids incorporating both the tetrahydrocarbazole and thiazole moieties. asianpubs.org For example, new thiazole, 4-oxo-thiazolidine, and azetidinone derivatives have been synthesized from a tetrahydrocarbazole base and evaluated for their antimicrobial properties. asianpubs.org Another strategy involves linking a tetrazole-based pharmacophore with a thiazole ring system, which has shown promise in developing new antimicrobial agents. nih.gov
Other Hybrids: In a similar vein, a 2,4-diaminopyrimidine (B92962) scaffold was merged with a tetrahydrocarbazole unit to create novel hybrid derivatives. nih.gov One of these hybrids, compound 12c, demonstrated potent antibacterial activity against both Staphylococcus aureus and Escherichia coli, including multidrug-resistant strains, with a Minimum Inhibitory Concentration (MIC) of 0.39-0.78 µg/mL. nih.gov While direct hybridization of this compound with an amino-adamantane motif is not extensively documented in the provided sources, the principle remains a viable strategy for future drug design, leveraging the known antiviral and neurological activities of adamantane (B196018) derivatives.
Exploration of Fused Heterocyclic Systems Containing the Tetrahydrocarbazole Moiety (e.g., Pyrrolo[2,3-c]carbazoles, Carbazole-Imidazoles)
Building upon the tetrahydrocarbazole framework to create more complex, fused heterocyclic systems has led to the discovery of potent and structurally novel compounds. These fused systems often mimic the core structures of naturally occurring alkaloids with significant biological activities.
Pyrrolocarbazoles: The synthesis of pyrrolo[2,3-c]carbazoles, which form the core of marine alkaloids known as dictyodendrins, has been achieved through various synthetic routes. rsc.orgresearchgate.net One successful method involves a Suzuki cross-coupling reaction between a pyrrole (B145914) fragment and an indole fragment, followed by a photochemical 6π-electrocyclisation and aromatization to form the final fused ring system. rsc.orgresearchgate.net An alternative approach utilizes a one-pot, two-step Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcone, followed by dehydrogenation, to produce aromatized pyrrolo[3,4-c]carbazoles in high yields. beilstein-journals.org
Carbazole-Imidazoles: The introduction of an imidazole (B134444) moiety fused to the carbazole skeleton has been shown to be favorable for enhancing antibacterial efficacy. nih.gov A review of N-substituted carbazole derivatives highlighted that imidazole-carbazole derivatives exhibited significant antibacterial activity against a panel of bacteria, including S. aureus, B. subtilis, E. coli, and methicillin-resistant S. aureus (MRSA), with MIC values ranging from 1–8 µg/mL. nih.gov This demonstrates the value of fusing a five-membered imidazole ring to the carbazole core to generate new antimicrobial leads.
| Fused System | Synthetic Method | Significance |
| Pyrrolo[2,3-c]carbazole | Suzuki cross-coupling followed by photochemical electrocyclization | Core of dictyodendrin marine alkaloids rsc.orgresearchgate.net |
| Pyrrolo[3,4-c]carbazole | Domino Diels-Alder reaction | Efficient synthesis of polyfunctionalized carbazoles beilstein-journals.org |
| Carbazole-Imidazole | N/A (General class) | Enhanced antibacterial activity nih.gov |
Development of N-Substituted Tetrahydrocarbazole Derivatives
Substitution at the nitrogen atom (position 9) of the tetrahydrocarbazole ring is a common and effective strategy for modifying the molecule's properties and biological activity. nih.gov A wide variety of substituents have been introduced at this position, leading to compounds with diverse therapeutic applications.
The synthesis of N-substituted derivatives often involves reacting the parent tetrahydrocarbazole with various electrophiles. For example, reacting 9-[2-(1H-tetrazol-5-yl)-ethyl]-2,3,4,9-tetrahydro-1H-carbazole with different acid chlorides produced a series of twelve N-substituted alkanone derivatives. researchgate.net In another study, N-substitution with a [2-hydroxy-3-(1-piperidinyl)propyl] group, followed by further modifications, led to the discovery of potent anti-prion compounds. nih.gov The most effective derivative from this series was found to be eight times more potent than the initial lead compound. nih.gov
The biological activities of these N-substituted derivatives are diverse. N-substituted tetrahydrocarbazoles have been investigated for their antimicrobial, anti-inflammatory, antinociceptive, and antitumor activities. nih.govresearchgate.net For instance, linking tetrahydrocarbazole to non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen via an amide bond at the nitrogen atom has been explored. researchgate.net Furthermore, the introduction of a 1,2,4-triazole (B32235) moiety at the nitrogen position was found to increase antifungal activity. nih.gov
The following table showcases a selection of N-substituted tetrahydrocarbazole derivatives and their evaluated biological activities.
| N-Substituent Group | Resulting Derivative Class | Evaluated Biological Activity | Key Finding |
| {5-[2-(...)-ethyl]tetrazol-1-yl}alkanones | Tetrazolyl-alkanones | Antinociceptive | 1-Phenyl-2-{5-[2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]tetrazol-1-yl}ethanone was the most active. researchgate.net |
| [2-hydroxy-3-(1-piperidinyl)propyl] and related groups | N-propyl-amines | Anti-prion | N-ortho-halobenzyl derivatives showed improved activity. nih.gov |
| Ketoprofen (via amide linkage) | NSAID-hybrids | Biological Activity (General) | Synthesis of new hybrid molecules. researchgate.net |
| 1,2,4-Triazole or Imidazole moieties | Azole-carbazoles | Antimicrobial | Imidazole favored antibacterial; triazole favored antifungal activity. nih.gov |
Biotransformation and Metabolic Fate of the 2,3,4,9 Tetrahydro 1h Carbazole Scaffold
Microbial Biotransformation Pathways
The microbial degradation of carbazole (B46965), the aromatic parent compound of tetrahydrocarbazole, has been extensively studied. These studies provide a foundation for understanding the potential biotransformation pathways of its hydrogenated derivatives.
While specific studies on the microbial metabolism of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol are limited, research on carbazole-degrading bacteria has identified several strains capable of utilizing the carbazole ring system. These microorganisms are often isolated from environments contaminated with petroleum or creosote. It is plausible that these or similar strains could also metabolize tetrahydrocarbazole derivatives.
A number of bacterial strains have been identified for their ability to degrade carbazole, and they are considered potential candidates for the metabolism of tetrahydrocarbazoles. nist.govnih.gov The majority of these are Gram-negative bacteria. nist.gov
Table 1: Bacterial Strains with Potential for Tetrahydrocarbazole Metabolism
| Bacterial Strain | Key Characteristics | Reference |
| Pseudomonas sp. (e.g., XLDN4-9, CA10) | Capable of degrading carbazole and its methylated derivatives. hyphadiscovery.com Strain CA10 is known for its carbazole 1,9a-dioxygenase activity. nih.govnist.gov | hyphadiscovery.comnih.govnist.gov |
| Sphingomonas sp. | Known to be involved in the degradation of various aromatic compounds, including carbazole. nih.govbldpharm.com | nih.govbldpharm.com |
| Janthinobacterium sp. strain J3 | Produces a carbazole 1,9a-dioxygenase with divergent oxygenation capabilities. | |
| Nocardioides aromaticivorans IC177 | A Gram-positive bacterium capable of degrading carbazole. nist.gov | nist.gov |
| Gordonia sp. | Another Gram-positive bacterium identified as a carbazole degrader. nist.gov | nist.gov |
| Ralstonia sp. SBUG 290 | Investigated for its ability to produce hydroxylated carbazole metabolites. epa.gov | epa.gov |
The microbial degradation of carbazole typically proceeds through initial dioxygenation reactions, leading to the formation of hydroxylated intermediates. While the specific metabolites of this compound have not been characterized, the metabolism of carbazole can serve as a model.
The primary metabolites from carbazole degradation are a result of angular or lateral dioxygenation. Angular dioxygenation at the C1 and C9a positions is a common initial step. nist.gov This leads to the formation of unstable hemiaminals that spontaneously transform into more stable compounds. chemicalbook.com For carbazole, this pathway yields 2'-aminobiphenyl-2,3-diol. nih.gov
Lateral dioxygenation at the C3 and C4 positions and monohydroxylation at C1, C2, or C3 are also observed pathways. nist.gov For instance, some biphenyl-utilizing bacteria can convert 9H-carbazole to 9H-carbazol-1-ol and 9H-carbazol-3-ol. epa.gov
Given the structure of this compound, it is likely that microbial metabolism would involve further hydroxylation of the aromatic ring or potential oxidation of the saturated portion of the molecule. The existing hydroxyl group at the C7 position may influence the regioselectivity of subsequent enzymatic attacks.
The key enzyme responsible for the initial breakdown of the carbazole ring in many bacteria is carbazole 1,9a-dioxygenase (CARDO) . nih.govchemicalbook.comnih.govnih.gov CARDO is a multi-component enzyme system, typically consisting of a terminal oxygenase, a ferredoxin, and a ferredoxin reductase. nih.govnih.gov
The proposed mechanism for the microbial degradation of the tetrahydrocarbazole scaffold, based on the known metabolism of carbazole, would likely involve the following steps:
Initial Attack by Dioxygenase: A dioxygenase enzyme, likely similar to CARDO, would catalyze the initial oxidation of the aromatic ring of the tetrahydrocarbazole molecule. Given the presence of the saturated ring, the enzymatic attack might be sterically hindered at the angular positions adjacent to the saturated ring. Therefore, lateral dioxygenation or hydroxylation of the aromatic ring at positions away from the saturated ring might be favored.
Ring Cleavage: Following dioxygenation, the resulting dihydroxylated intermediate would be unstable and undergo ring cleavage, leading to the formation of simpler aromatic or aliphatic compounds.
Further Degradation: The ring-cleavage products would then enter central metabolic pathways to be further broken down and utilized by the bacterium for energy and biomass. nih.gov
The presence of the hydroxyl group at the C7 position in this compound could potentially direct the enzymatic attack to other positions on the aromatic ring or be a site for further oxidation.
Mammalian Metabolic Pathways (General Principles, e.g., Hydroxylation, Conjugation)
The mammalian metabolism of xenobiotics, including compounds with a tetrahydrocarbazole scaffold, generally proceeds through two phases of biotransformation. These processes aim to increase the water solubility of the compound to facilitate its excretion from the body.
Phase I: Hydroxylation
Phase I metabolism typically involves the introduction or unmasking of functional groups, with hydroxylation being a common reaction. This is primarily carried out by the cytochrome P450 (CYP) family of enzymes. For aromatic compounds, CYP-mediated oxidation can occur at various positions on the aromatic ring.
In the case of this compound, which already possesses a hydroxyl group, further hydroxylation could occur on the aromatic ring at other available positions or potentially on the saturated cyclohexyl ring. The fungus Cunninghamella echinulata, which is used as a microbial model for mammalian metabolism, has been shown to hydroxylate N-methylcarbazole at the 3-position. nih.gov This suggests that the aromatic ring of the tetrahydrocarbazole scaffold is susceptible to hydroxylation.
Phase II: Conjugation
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. This significantly increases their water solubility and facilitates their elimination via urine or feces. Common conjugation reactions include:
Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to hydroxyl, carboxyl, or amino groups. The existing hydroxyl group at the C7 position of this compound, as well as any additional hydroxyl groups introduced during Phase I metabolism, would be primary sites for glucuronidation.
Sulfation: This involves the transfer of a sulfonate group to a hydroxyl or amino group.
Glutathione (B108866) Conjugation: This is another important pathway for detoxifying reactive electrophilic metabolites.
The specific metabolites and the predominant metabolic pathways for this compound in mammals have not been definitively identified in the available literature. However, based on the general principles of drug metabolism, a combination of hydroxylation and conjugation reactions is the most probable metabolic fate.
Future Research Directions and Translational Potential for 2,3,4,9 Tetrahydro 1h Carbazol 7 Ol
Elucidation of Novel Molecular Targets and Signaling Pathways
The 2,3,4,9-tetrahydro-1H-carbazole core is a key pharmacophore in a variety of biologically active compounds. While some molecular targets have been identified, further research is needed to fully elucidate the range of proteins and signaling pathways modulated by its derivatives. For instance, derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated as selective acetylcholinesterase (AChE) inhibitors, which is significant in the context of Alzheimer's disease where dysfunction of acetylcholine-containing neurons is a key factor. epa.govniscair.res.in Specifically, 6-amino-2,3,4,9-tetrahydro-1H-carbazole and N-butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine have shown selective AChE inhibitory activity. niscair.res.in
Recent studies have also explored the anticancer properties of new 3,6-amide and thioamide substituted-2,3,4,9-tetrahydro-1H-carbazoles. These compounds have demonstrated significant anticancer activity against cell lines such as MCF-7, HCT116, and A549 by inducing DNA damage and disrupting mitochondrial function. nih.gov Another avenue of investigation has been the development of 2,3,4,9-tetrahydro-1H-carbazole derivatives as non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.gov Furthermore, the discovery of 2,3,4,9-tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14) as an anti-prion compound highlights another potential therapeutic application. nih.gov The structural similarity of carbazole (B46965) derivatives to natural alkaloids suggests that they may interact with a wide array of biological targets, a hypothesis that warrants further investigation. nih.govresearchgate.net
Further Optimization of Lead Compounds for Improved Potency and Selectivity
Once a lead compound with a desired biological activity is identified, the next critical step is its optimization to enhance potency and selectivity while minimizing off-target effects. For derivatives of 2,3,4,9-tetrahydro-1H-carbazole, this involves systematic modification of the carbazole scaffold. For example, in the development of selective CDK9 inhibitors, the introduction of carboxylates into an azaindole-based pharmacophore led to compounds with reduced toxicity and improved pharmacokinetic properties. nih.gov This highlights a strategy that could be applied to carbazole-based compounds.
In the context of anti-prion activity, the synthesis of various derivatives of the lead compound GJP14 revealed that a tricyclic aromatic ring, a hydroxy group at the 2-position, and an amino group at the 3-position of the N-propyl group are crucial for its biological function. nih.gov Modifications, such as the introduction of an N-ortho-halobenzyl group, resulted in a derivative that was eight times more potent than the original lead. nih.gov Similarly, for HCV NS5B inhibitors, optimization of the aromatic region of the 2,3,4,9-tetrahydro-1H-carbazole scaffold showed a preference for a 5,8-disubstitution pattern and an n-propyl moiety at the C-1 position. nih.gov These examples underscore the importance of structure-activity relationship (SAR) studies in guiding the chemical modifications necessary for lead optimization.
Development of Advanced In Vivo Models for Efficacy Assessment
The translation of promising in vitro findings into in vivo efficacy is a major hurdle in drug development. The use of appropriate animal models is crucial for evaluating the therapeutic potential of novel compounds. Historically, murine leukemia models grown as ascites were among the first in vivo tumor models. nih.gov Since then, a variety of more sophisticated models have been developed, including syngeneic mouse tumors, human tumor xenografts grown subcutaneously or in orthotopic sites, models of disseminated disease, and transgenic tumor models. nih.gov
For assessing the efficacy of anticancer agents based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold, human tumor xenograft models are particularly valuable. For example, the in vivo efficacy of NBDHEX, a glutathione (B108866) transferase P1-1 inhibitor, was successfully demonstrated in Me501 and A375 human melanoma xenograft models, showing significant tumor inhibition. nih.gov The chick chorioallantoic membrane (CAM) assay is another ex ovo model that has been used to demonstrate the potential of thioamide derivatives of 2,3,4,9-tetrahydro-1H-carbazole to inhibit angiogenic processes. nih.gov The development and utilization of such advanced in vivo and ex vivo models will be instrumental in validating the therapeutic efficacy of novel 2,3,4,9-tetrahydro-1H-carbazol-7-ol analogs.
Integration of Multi-Targeting Approaches in Drug Design
The complexity of many diseases, such as cancer and viral infections, has led to a growing interest in multi-targeting drug design. This approach aims to develop single chemical entities that can simultaneously modulate multiple biological targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. nih.govresearchgate.net The 2,3,4,9-tetrahydro-1H-carbazole scaffold, with its chemical versatility, is well-suited for the design of multi-target agents. nih.gov
An example of a successful multi-targeting strategy is the identification of alkaloids like emetine, which potently inhibit SARS-CoV-2 by acting on the host ribosome, viral RNA, RNA-dependent RNA polymerase, and the nucleocapsid protein. nih.govresearchgate.net This demonstrates the feasibility of designing drugs that can impair multiple viral processes simultaneously. nih.gov A similar strategy could be employed for carbazole derivatives, designing molecules that, for instance, inhibit both a primary cancer target and a pathway involved in drug resistance. The integration of computational methods, such as molecular docking, can aid in the rational design of such multi-targeting compounds. researchgate.net
Methodological Advancements in Synthesis and Screening for Novel Analogs
The discovery of novel and potent analogs of this compound relies on advancements in both chemical synthesis and screening methodologies. The classical Borsche-Drechsel cyclization is a common method for synthesizing the 2,3,4,9-tetrahydro-1H-carbazole ring. epa.govniscair.res.in This involves the condensation of phenylhydrazine (B124118) with cyclohexanone (B45756). nih.gov Further modifications, such as nitration, reduction, and the Schotten-Baumann reaction, can then be used to introduce diverse functional groups. niscair.res.in More recent synthetic strategies include the palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles to produce substituted benzo[b]carbazoles. researchgate.net
High-throughput screening (HTS) techniques are essential for rapidly evaluating large libraries of synthesized compounds. For example, high-throughput phenotypic profiling (HTPP) using assays like Cell Painting can provide valuable information on the bioactivity of compounds like 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide. epa.gov In the search for anti-prion compounds, in silico screening followed by cellular assays led to the identification of the lead compound GJP14. nih.gov The continued development of innovative synthetic routes and efficient screening platforms will be crucial for accelerating the discovery of new therapeutic agents based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are commonly employed to characterize 2,3,4,9-Tetrahydro-1H-carbazol-7-ol and its derivatives?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and mass spectrometry (LRMS/HRMS) are primary tools for structural confirmation, particularly for verifying substituent positions and purity . X-ray crystallography is critical for resolving molecular conformation and hydrogen-bonding networks. For example, SHELX software is widely used for refining crystal structures, leveraging high-resolution data to minimize discrepancies between experimental and calculated electron density maps . Graph set analysis (as described by Bernstein et al.) can systematically categorize hydrogen-bonding patterns in crystals, aiding in understanding supramolecular arrangements .
Q. What synthetic routes are typically used to prepare this compound derivatives?
- Answer : Common methods include condensation reactions starting from 2,3-dihydro-1H-carbazol-4(9H)-one or ethyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate, with reagents like hydroxyamine hydrochloride and sodium acetate under reflux conditions . Substituent introduction (e.g., methyl, thiophenyl groups) often employs nucleophilic substitution or cross-coupling reactions, as demonstrated in the synthesis of 4-(5-methylthiophen-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one . Reaction optimization requires careful control of solvent polarity (e.g., dichloromethane vs. methanol) and temperature (e.g., 60–80°C for cyclization steps) .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical computational models and experimental spectroscopic or crystallographic data for this compound?
- Answer : Discrepancies often arise from conformational flexibility or solvent effects. A two-pronged approach is recommended:
- Experimental : Use high-resolution X-ray data (refined via SHELXL ) to validate bond lengths/angles. For NMR, variable-temperature experiments can identify dynamic processes affecting peak splitting .
- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model optimized geometries and predict NMR chemical shifts. Compare these with experimental data to identify outliers, adjusting for solvent dielectric constants in simulations .
Q. What strategies are effective for analyzing ring puckering and substituent effects on the conformational stability of this compound?
- Answer : Cremer and Pople’s puckering coordinates provide a quantitative framework to describe non-planar ring conformations . For example, in crystallographic datasets, calculate the puckering amplitude (q) and phase angle (φ) to distinguish between envelope, half-chair, or boat conformations. Substituent effects (e.g., bulky groups at position 9) can be assessed by comparing puckering parameters across derivatives. Molecular dynamics simulations (e.g., AMBER force fields) further predict energy barriers for pseudorotation .
Q. How can hydrogen-bonding networks in crystalline derivatives inform the design of supramolecular assemblies?
- Answer : Graph set analysis (as per Etter’s formalism) classifies hydrogen bonds into patterns (e.g., chains, rings) to predict packing motifs . For instance, a carboxylic acid substituent at position 6 may form R₂²(8) dimer motifs, while hydroxyl groups at position 7 could generate C(6) chains. These patterns guide co-crystal design for enhanced solubility or stability .
Methodological Challenges
Q. What experimental precautions are critical for handling air- or moisture-sensitive intermediates in the synthesis of this compound derivatives?
- Answer : Use Schlenk lines or gloveboxes under inert gas (N₂/Ar) for reactions involving boronic acids or palladium catalysts (e.g., Suzuki couplings) . For hygroscopic intermediates like acetic anhydride, pre-dry glassware and employ molecular sieves. Monitor reaction progress via TLC or in situ FTIR to minimize exposure .
Q. How can researchers validate the purity of synthesized derivatives when minor impurities mimic spectroscopic signatures?
- Answer : Combine orthogonal techniques:
- Chromatography : HPLC with UV/Vis detection at multiple wavelengths (e.g., 254 nm and 280 nm) to resolve co-eluting impurities.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting point deviations caused by polymorphic impurities .
- Mass Spectrometry : High-resolution HRMS detects isotopic patterns inconsistent with the target compound’s formula .
Data Interpretation Frameworks
Q. Which statistical methods are suitable for analyzing variability in crystallographic data across multiple derivatives?
- Answer : Principal Component Analysis (PCA) reduces dimensionality in datasets (e.g., bond lengths, torsion angles) to identify structural outliers. For hydrogen-bond metrics (distance, angle), use multivariate regression to correlate substituent electronic effects (Hammett σ values) with interaction strength .
Q. How can researchers integrate crystallographic data with quantum chemical calculations to predict biological activity?
- Answer : Dock refined crystal structures (from SHELX ) into protein active sites (e.g., via AutoDock Vina) to simulate binding. Compare calculated binding energies (ΔG) with experimental IC₅₀ values. Adjust force field parameters to account for solvent-accessible surface areas and protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
